molecular formula C11H16ClNO B12277723 (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride

Cat. No.: B12277723
M. Wt: 213.70 g/mol
InChI Key: MQVMPQVTUIISOY-NDXYWBNTSA-N
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Description

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclobutanes is through the [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring . This reaction can be catalyzed by various metal catalysts under specific conditions.

Industrial Production Methods

Industrial production of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce different amine compounds.

Scientific Research Applications

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: The parent compound with a simple four-membered ring structure.

    Cyclobutanone: A cyclobutane derivative with a ketone functional group.

    Cyclobutylamine: A cyclobutane derivative with an amine functional group.

Uniqueness

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is unique due to the presence of both the benzyloxy and amine groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1R,2R)-2-phenylmethoxycyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1

InChI Key

MQVMPQVTUIISOY-NDXYWBNTSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(C1N)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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